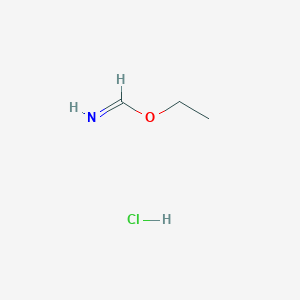

Clorhidrato de formimida to de etilo

Descripción general

Descripción

Ethyl formimidate hydrochloride is a nitrogen-containing organic compound with the molecular formula C3H8ClNO . It is commonly used as a building block in organic synthesis. This compound is known for its ability to undergo degradation upon heating, resulting in the formation of formamidine hydrochloride, ethyl formate, and ethyl chloride .

Aplicaciones Científicas De Investigación

Ethyl formimidate hydrochloride has a wide range of applications in scientific research, including:

- Chemistry: Used as a building block for the synthesis of various organic compounds, including s-triazines and imidazoles .

- Biology: Involved in the synthesis of biologically active molecules such as bredinin and amidine conjugates .

- Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry: Employed in the production of specialty chemicals and materials .

Mecanismo De Acción

Target of Action

Ethyl formimidate hydrochloride is a nitrogen-containing organic building block

Mode of Action

It’s known that upon heating, it undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride .

Biochemical Pathways

Ethyl formimidate hydrochloride is involved in the synthesis of several biologically active molecules. It has been used in the preparation of 5-aminoimidazole-4-carboxylic acid α- and β-ribotides, s-triazines, 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides, and 5-amino-1-(2-pyridyl)imidazole . These compounds are involved in various biochemical pathways, affecting downstream effects.

Result of Action

It’s known to be a reactant involved in the synthesis of biologically active molecules, including bredinin via amination of an acyclic precursor and amidine conjugates of the ornithine moiety of an antifungal .

Action Environment

It’s known that it should be stored at a temperature of 2-8°c .

Safety and Hazards

Ethyl formimidate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

It is known to be used in the preparation of various compounds such as 5-aminoimidazole-4-carboxylic acid α- and β-ribotides, s-triazines, and 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides . This suggests that Ethyl formimidate hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules in these reactions.

Cellular Effects

Given its role in the synthesis of biologically active molecules , it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is involved in the synthesis of biologically active molecules including bredinin via amination of an acyclic precursor and amidine conjugates of the ornithine moiety of an antifungal . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that on heating, it undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride . This suggests that the product’s stability and degradation over time may be factors to consider in laboratory settings.

Metabolic Pathways

Given its role in the synthesis of biologically active molecules , it is likely that it interacts with various enzymes or cofactors in these pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl formimidate hydrochloride can be synthesized through a series of reactions. One common method involves the reaction of methanethiol with carbon monoxide to produce formyl thiol. This intermediate is then reacted with ethylamine to form ethyl formimidate, which is subsequently treated with hydrochloric acid to yield ethyl formimidate hydrochloride .

Industrial Production Methods: In industrial settings, the production of ethyl formimidate hydrochloride typically involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making the compound suitable for various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl formimidate hydrochloride undergoes several types of chemical reactions, including:

Degradation: Upon heating, it degrades to form formamidine hydrochloride, ethyl formate, and ethyl chloride.

Cyclization: It can participate in intermolecular cyclization reactions.

Metathesis: It is involved in Mo-catalyzed asymmetric ring-closing metathesis for the synthesis of cyclic amides and amines.

Common Reagents and Conditions:

Heating: For degradation reactions.

Catalysts: Molybdenum catalysts for metathesis reactions.

Major Products:

- Formamidine hydrochloride

- Ethyl formate

- Ethyl chloride

- Cyclic amides and amines from metathesis reactions .

Comparación Con Compuestos Similares

Ethyl formimidate hydrochloride can be compared with other similar compounds, such as:

- Ethyl methanimidate hydrochloride

- Formimidic acid ethyl ester hydrochloride

- Ethyl iminioformate chloride

Uniqueness: Ethyl formimidate hydrochloride is unique due to its specific reactivity and ability to undergo degradation to form useful intermediates. Its versatility in various synthetic applications makes it a valuable compound in both research and industrial settings .

Propiedades

IUPAC Name |

ethyl methanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUTTYRVDANTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503221 | |

| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-46-5 | |

| Record name | Methanimidic acid, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102062 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16694-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl formimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

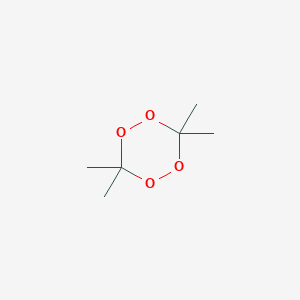

Feasible Synthetic Routes

Q1: What is the primary application of ethyl formimidate hydrochloride in the context of the provided research papers?

A1: In these studies, ethyl formimidate hydrochloride serves as a crucial reagent in the synthesis of various imidazole derivatives, particularly those relevant to purine nucleotide biosynthesis. [, , , ] It's mainly used for introducing an amidine or formimidine group into a molecule.

Q2: Can you provide an example of a specific reaction where ethyl formimidate hydrochloride plays a key role?

A2: Certainly. In a study investigating intermediates in the de novo biosynthesis of purine nucleotides, researchers employed ethyl formimidate hydrochloride to convert α-amino-N′-cyclohexylacetamidine into 5-amino-1-cyclohexylimidazole. [] This reaction highlights the compound's utility in forming imidazole rings, which are fundamental structures in purine nucleotides.

Q3: The research mentions using ethyl formimidate hydrochloride with "glycofuranosylamines". What is the significance of this reaction?

A3: This reaction is highlighted in a study focusing on synthesizing pyrimidine and imidazole nucleosides. [] Reacting specific glycofuranosylamines (derived from sugars like D-mannose) with ethyl formimidate hydrochloride, followed by a subsequent reaction with ethyl amino(cyano)acetate, led to the formation of novel α- and β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides. This demonstrates the use of ethyl formimidate hydrochloride in constructing more complex nucleoside analogs.

Q4: Aside from purine synthesis, is ethyl formimidate hydrochloride utilized in other areas of chemical synthesis based on the provided research?

A4: Yes, one study demonstrates its use in creating a bicyclic heterocyclic system. Researchers used ethyl formimidate hydrochloride to synthesize 6,6-Dithiobis(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium) dichloride methanol solvate dihydrate. [] This involved an intermolecular cyclization reaction with bis(4-pyrazolidinyl) disulfide dihydrochloride. This highlights the versatility of ethyl formimidate hydrochloride in constructing diverse heterocyclic compounds beyond purine-related structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,3-dioxolane-2,3/'-bicyclo[2.2.1]heptane]](/img/structure/B93371.png)

![7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B93379.png)

![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)